molecular formula C12H12N2O3S B12450246 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12450246
M. Wt: 264.30 g/mol
InChI Key: GDGIKZDIFNTCHB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a thiazole ring at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methoxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the thiazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O3S/c1-16-9-4-3-8(7-10(9)17-2)11(15)14-12-13-5-6-18-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

GDGIKZDIFNTCHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC

Origin of Product

United States

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